molecular formula C19H27N3O5S2 B562889 Dofetilide-d4 CAS No. 1189700-56-8

Dofetilide-d4

Cat. No.: B562889
CAS No.: 1189700-56-8
M. Wt: 445.585
InChI Key: IXTMWRCNAAVVAI-QZPARXMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dofetilide-d4 (CAS: 1189700-56-8) is a deuterium-labeled analog of dofetilide, a class III antiarrhythmic agent used to treat atrial fibrillation and flutter. The deuterium substitution at four hydrogen positions enhances its stability in mass spectrometry (MS)-based assays, making it a critical internal standard for quantifying dofetilide in pharmacokinetic studies and pharmaceutical quality control . Its molecular formula and exact isotopic composition remain proprietary, but its utility in analytical chemistry is well-documented due to its near-identical physicochemical properties to non-deuterated dofetilide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dofetilide-d4 involves the incorporation of deuterium atoms into the Dofetilide molecule. One method includes the joint reaction between p-nitrophenyl ethylamine hydrochloride and 4-(2-chloro oxethyl)nitrophenyl, followed by methylation to form N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine. This intermediate undergoes conventional reduction and methylsulfonylation reactions .

Industrial Production Methods

The industrial production of this compound is similar to that of Dofetilide, with additional steps to introduce deuterium. The process involves multiple steps of synthesis, purification, and quality control to ensure the incorporation of deuterium atoms and the overall purity of the compound .

Chemical Reactions Analysis

Reaction Conditions and Yield

Step Reagents Temperature (°C) Time (hours) Yield (%)
CouplingK2CO3, KI, phase-transfer catalyst80–1003–1273%
MethylationFormic acid, formaldehyde60–903–24Not reported
Reduction/SulfonationHydrogen, methylsulfonamideRoom temp–150VariableNot reported

Analytical Methods

Dofetilide-d4 is used as an internal standard in LC-MS/MS assays for quantifying dofetilide in plasma/urine. Key parameters:

  • Chromatography : UPLC separation with gradient elution (10–95% acetonitrile) over 5 minutes .
  • Mass Spectrometry : ESI+ mode, collision energy 26.4 V for dofetilide (m/z 442 → 198) .
  • Recovery/Stability : >90% recovery in plasma/urine; stable at 4°C for 24 hours .

Pharmacokinetic Implications

This compound’s isotopic labeling does not alter its pharmacokinetic profile compared to unlabeled dofetilide . Key parameters:

  • Bioavailability : >90% .
  • Half-life : 10 hours (renal clearance-dependent) .
  • Metabolism : 20% hepatic (CYP3A4), 80% renal excretion .

Proarrhythmic Activity

At 1 μM, this compound induces early afterdepolarizations and Torsades de Pointes in preclinical models . This aligns with dofetilide’s Class III antiarrhythmic mechanism via I<sub>Kr</sub> inhibition .

Quality Control and Storage

  • Purity : ≥98% (HPLC) .
  • Storage : -20°C, protected from light .

Scientific Research Applications

Pharmacokinetic Studies

Dofetilide-d4 is frequently employed as an internal standard in analytical methods aimed at quantifying dofetilide levels in biological matrices. A notable study developed a UPLC-MS/MS method using this compound for the accurate quantification of dofetilide in mouse plasma and urine. This method demonstrated high specificity and sensitivity, with a lower limit of quantitation of 5 ng/mL and recovery rates exceeding 90% for both plasma and urine samples .

Table 1: Pharmacokinetic Parameters of Dofetilide

ParameterValue
Lower Limit of Quantitation5 ng/mL
Intra-day Precision3.00-7.10%
Inter-day Precision3.80-7.20%
Recovery in Plasma93.7%
Recovery in Urine97.4%

This method has been instrumental in elucidating the pharmacokinetic profiles of dofetilide, indicating that absorption is the rate-limiting step in its distribution and elimination .

Safety and Efficacy Studies

This compound has also been pivotal in safety assessments related to the drug's use in patients with atrial fibrillation and flutter. The DIAMOND study indicated that dofetilide significantly restored sinus rhythm compared to placebo, with a one-year maintenance rate of sinus rhythm at 79% versus 42% for placebo .

Case Study: DIAMOND Study Findings

  • Population : Patients with atrial fibrillation/flutter and left ventricular dysfunction.
  • Results :
    • Cardioversion occurred in 59% of the dofetilide group versus 34% for placebo.
    • Significant reduction in hospitalizations for heart failure was noted (30% vs. 38%) among dofetilide-treated patients .

QT Interval Prolongation Studies

Dofetilide's effect on QT interval prolongation has been a significant focus due to its implications for cardiac safety. The IQ-CSRC study found that dofetilide produced a mean QTc prolongation of approximately 24.5 ms on Day 2, indicating a notable pharmacodynamic effect that necessitates careful monitoring during therapy .

Table 2: QT Interval Changes with Dofetilide

Time PointMean QTc Prolongation (ms)
Day 111.6
Day 224.5

Use in Clinical Settings

Dofetilide is indicated for converting atrial fibrillation and flutter to sinus rhythm and maintaining it post-cardioversion. Its use has shown to decrease defibrillation thresholds during implantation procedures, enhancing patient safety when combined with implantable cardioverter-defibrillators .

Mechanism of Action

Dofetilide-d4, like Dofetilide, works by selectively blocking the rapid component of the delayed rectifier outward potassium current (I_Kr). This action prolongs the refractory period of atrial tissue, making it effective in treating atrial fibrillation and flutter. The molecular targets include the potassium channels in cardiac cells, which are crucial for maintaining the cardiac action potential .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N-Desmethyl Dofetilide

  • Structural Difference : Lacks a methyl group on the sulfonamide moiety compared to dofetilide.
  • Role: A major metabolite of dofetilide, formed via hepatic cytochrome P450-mediated demethylation.
  • Analytical Applications : Detected using high-performance thin-layer chromatography (HPTLC) and liquid chromatography-tandem MS (LC-MS/MS), but requires separate validation due to altered retention times .

N-Desmethyl Dofetilide-d4

  • Structural Difference : Combines deuterium labeling with the demethylated structure of N-desmethyl dofetilide.
  • Role : Serves as an internal standard for quantifying the N-desmethyl metabolite in biological matrices. Its deuterium labeling minimizes ion suppression in MS assays, improving accuracy .

Dofetilide Related Compound A

  • Structural Difference: Identified as N-{4-{2-{2-[4-(Methanesulfonamido)phenoxy]ethyl}amino}phenyl}methanesulfonamide, a synthetic intermediate or degradation product.
  • Role : Used as a reference standard for impurity profiling in drug formulations. Unlike this compound, it lacks therapeutic relevance and is monitored solely for quality assurance .

Comparative Data Table

Compound Structural Modification Molecular Weight CAS Number Primary Use Key Analytical Method(s)
This compound Four deuterium atoms Not disclosed 1189700-56-8 Internal standard for MS assays LC-MS/MS
N-Desmethyl Dofetilide Demethylation at sulfonamide Not disclosed Not available Metabolic studies HPTLC, LC-MS/MS
N-Desmethyl this compound Demethylation + deuterium Not disclosed Not available Quantifying metabolites in biofluids LC-MS/MS
Dofetilide Related Compound A Structural isomer Not disclosed Not available Impurity reference standard HPLC, NMR

Research Findings and Methodological Insights

Analytical Performance

  • This compound: Demonstrates a signal-to-noise ratio improvement of >30% compared to non-deuterated standards in LC-MS/MS assays, attributed to reduced matrix effects .
  • N-Desmethyl Dofetilide : Requires chromatographic separation from parent dofetilide due to co-elution risks in HPTLC, with a reported resolution factor of ≥1.5 .

Regulatory and Industrial Relevance

  • This compound is mandated in FDA-guided bioanalytical method validations for dofetilide due to its traceability and precision .
  • Non-deuterated analogs (e.g., Related Compound A) are restricted to pharmacopeial impurity testing per ICH Q3A guidelines .

Biological Activity

Dofetilide-d4 is a deuterated form of dofetilide, a class III antiarrhythmic agent primarily used in the management of atrial fibrillation and atrial flutter. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and potential clinical implications, supported by relevant case studies and research findings.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. A notable study developed a UPLC-MS/MS method for the quantification of dofetilide in biological samples, revealing that this compound serves as an effective internal standard. The study found that the absolute bioavailability of dofetilide in FVB strain mice was approximately 34.5% , indicating significant absorption but also highlighting that absorption is the rate-limiting step in its distribution and elimination .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Absolute Bioavailability (F)34.5%
Terminal Half-life (T½)Not specified
Peak Plasma Concentration (Cmax)Not specified
Time to Reach Peak Concentration (Tmax)Not specified

Dofetilide acts by selectively inhibiting the rapidly activating inward rectifying potassium current (IKr), which prolongs cardiac action potential duration. The compound has an IC50 value of approximately 31.5 nM in guinea pig cardiomyocytes, demonstrating its potency . However, at higher concentrations (1 µM), dofetilide exhibits pro-arrhythmic activity, leading to early afterdepolarizations and potentially Torsade de Pointes in preclinical models .

Safety and Efficacy

The safety profile of this compound has been evaluated through various pharmacological studies. In one study, dofetilide was administered at a dose of 10 mg/kg in rabbits, which resulted in significant pro-arrhythmic effects . Furthermore, it was observed that the drug's efficacy in controlling arrhythmias must be balanced against its potential to induce adverse effects.

Case Study: Clinical Application

A clinical case involving a patient with persistent atrial fibrillation demonstrated that treatment with dofetilide led to successful conversion to normal sinus rhythm. The patient experienced no significant adverse effects during the treatment period, underscoring the drug's therapeutic potential when used appropriately .

Research Findings

Recent research has expanded the understanding of dofetilide's biological activity. A study highlighted that variations in preload conditions could unmask latent risks associated with dofetilide treatment, suggesting that careful monitoring is essential during therapy . Additionally, computational models have been utilized to explore drug interactions within biological systems, providing insights into how dofetilide can be optimized for better therapeutic outcomes .

Q & A

Basic Research Questions

Q. What methodological considerations are critical when using Dofetilide-d4 as an internal standard in LC-MS/MS pharmacokinetic studies?

this compound is widely employed as a deuterated internal standard to correct for matrix effects and ionization variability in bioanalytical assays. Key considerations include:

  • Isotopic Purity : Verify purity (>98%) via high-resolution mass spectrometry to avoid interference from non-deuterated analogs .
  • Chromatographic Separation : Optimize mobile phase composition (e.g., acetonitrile:ammonium formate) and column chemistry (C18 or HILIC) to resolve this compound from endogenous compounds and the parent molecule .
  • Method Validation : Follow FDA/EMA guidelines for linearity, accuracy, and precision, ensuring deuterium stability under extraction conditions (e.g., pH, temperature) .

Q. How can researchers validate the stability of this compound in biological matrices during long-term storage?

Stability studies should include:

  • Freeze-Thaw Cycles : Assess degradation after 3–5 cycles at -80°C and room temperature, using fresh calibrators for comparison .
  • Long-Term Stability : Store spiked plasma/serum samples for 6–12 months, quantifying degradation products via MRM transitions specific to deuterium loss (e.g., m/z shifts) .
  • Matrix-Specific Effects : Compare stability in plasma vs. whole blood, noting hemoglobin or lipid interactions that may accelerate degradation .

Advanced Research Questions

Q. What experimental strategies mitigate deuterium/hydrogen exchange artifacts when quantifying this compound in metabolic stability assays?

Deuterium loss during incubation with liver microsomes can skew metabolic half-life calculations. Mitigation approaches include:

  • Correction Factors : Pre-calculate exchange rates using control incubations without NADPH and subtract background degradation .
  • Isotope-Ratio Monitoring : Use high-resolution MS to track specific fragment ions retaining deuterium, avoiding averaged isotopic distributions .
  • Buffering Conditions : Optimize pH (7.4–8.0) and ionic strength to minimize non-enzymatic exchange, validated via parallel experiments with stable isotope-labeled cofactors .

Q. How can researchers reconcile discrepancies in reported plasma protein binding (PPB) values for this compound across studies?

PPB variability often arises from methodological differences:

  • Equilibrium Dialysis vs. Ultrafiltration : Address nonspecific binding to dialysis membranes by pre-saturating with unlabeled Dofetilide, or validate ultrafiltration recovery rates at relevant concentrations .
  • Temperature and pH Control : Ensure consistency (e.g., 37°C, pH 7.4) across labs, as minor deviations alter binding kinetics .
  • Data Normalization : Correct for lot-to-lot variability in human serum albumin using affinity probes (e.g., warfarin) as internal controls .

Q. What statistical frameworks are optimal for analyzing dose-dependent arrhythmogenic effects of this compound in preclinical models?

Advanced analyses require:

  • Concentration-Response Hierarchical Models : Account for inter-subject variability in cardiac action potential duration using mixed-effects regression .
  • Time-Varying Covariates : Model dynamic QT interval changes relative to plasma concentration peaks, adjusting for heart rate via Fridericia’s correction .
  • Bayesian Meta-Analysis : Pool data from multiple studies to estimate posterior probabilities of torsadogenic risk, incorporating covariates like electrolyte levels .

Q. Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on this compound’s inhibitory effects on hERG channel isoforms?

Resolve discrepancies by:

  • Standardizing Expression Systems : Compare results across HEK293 vs. cardiomyocyte-derived models, controlling for auxiliary subunit (MiRP1) co-expression .
  • Voltage-Clamp Protocols : Use consistent step-pulse durations (+20 mV depolarization for 500 ms) to minimize protocol-dependent inactivation .
  • Cross-Validation : Replicate key findings in independent labs using shared cell lines and compound batches .

Q. What protocols ensure reproducibility in this compound’s tissue distribution studies using radiolabeled analogs?

Critical steps include:

  • Radiolabel Purity : Confirm specific activity (>95% via radio-HPLC) and stability in vivo using autoradiography vs. LC-MS/MS cross-validation .
  • Perfusion Controls : Minimize blood contamination in tissue samples by perfusing with saline-EDTA prior to harvesting .
  • Homogenization Efficiency : Validate tissue disruption methods (e.g., bead-beating vs. rotor-stator) to ensure consistent analyte recovery .

Q. Methodological Innovation

Q. How can machine learning enhance the design of this compound-based tracer studies for cardiac PET imaging?

Integrate ML to:

  • Predict Binding Kinetics : Train models on historical data linking deuterium positioning to myocardial uptake rates .
  • Optimize Scan Timing : Use reinforcement learning to adjust imaging windows based on real-time pharmacokinetic curves .
  • Artifact Correction : Deploy convolutional neural networks to remove motion artifacts from PET datasets, improving signal-to-noise ratios .

Properties

IUPAC Name

N-[4-[2-[methyl-[1,1,2,2-tetradeuterio-2-[4-(methanesulfonamido)phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3/i14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTMWRCNAAVVAI-QZPARXMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NS(=O)(=O)C)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by mesylation of 1-(4-aminophenoxy)-2-[N-methyl-N-(4-methanesulphonamidophenethyl)amino]ethane dihydrochloride hemihydrate (95 mg) with mesyl chloride ir pyridine according to the procedure of Example 19(C), yield 30 mg, m.p. 147°-149°, confirmed spectroscopically to be identical to the product of Example 7(C).
Name
1-(4-aminophenoxy)-2-[N-methyl-N-(4-methanesulphonamidophenethyl)amino]ethane dihydrochloride hemihydrate
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dofetilide-d4
Dofetilide-d4
Dofetilide-d4
Dofetilide-d4
Dofetilide-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.